molecular formula C14H13N3O3 B2623570 methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 834896-23-0

methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2623570
CAS No.: 834896-23-0
M. Wt: 271.276
InChI Key: PIIUFEGDUBHVBN-UHFFFAOYSA-N
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Description

Methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a furan ring and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazines and pyridine derivatives under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation, various palladium complexes for cross-coupling reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazolo[3,4-b]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

This compound has potential applications in the development of new pharmaceuticals. Its heterocyclic structure is a common motif in many biologically active molecules, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit various biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore these potential therapeutic applications.

Industry

In the material science industry, this compound can be used in the synthesis of new materials with unique electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism by which methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazolo[3,4-b]pyridine moieties can participate in hydrogen bonding, π-π stacking, and other interactions that are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-ethoxy-2-oxoethyl)-6-(2-furyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • 6-(Furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Uniqueness

Methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both the furan ring and the pyrazolo[3,4-b]pyridine core provides a versatile platform for further functionalization and exploration in various fields of research.

This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

methyl 6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-8-12-9(14(18)19-3)7-10(11-5-4-6-20-11)15-13(12)17(2)16-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIUFEGDUBHVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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